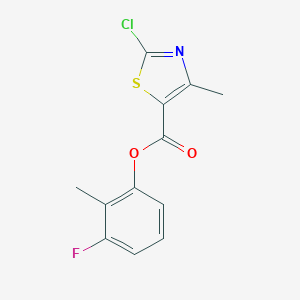![molecular formula C18H20N6S B287453 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves binding to the catalytic site of PDE10A and inhibiting its activity. This leads to an increase in the levels of certain neurotransmitters in the brain, which may have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can increase the levels of several neurotransmitters in the brain, including dopamine and cAMP. These effects suggest that this compound may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its specificity for PDE10A. This allows researchers to study the function of this protein in a more targeted way. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential therapeutic effects in animal models of neurological disorders. Another direction is to develop more potent and selective inhibitors of PDE10A based on the structure of this compound. Finally, research could be done to investigate the potential toxicity of this compound and ways to mitigate it.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process. The starting material is 3,5-dimethylphenyl hydrazine, which is reacted with ethyl acetoacetate to form 3,5-dimethylphenyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 3,5-dimethylphenyl-1H-pyrazole-4-carboxylic acid thiosemicarbazide. The final step involves the reaction of this intermediate with propyl iodide and sodium hydroxide to form the desired compound.
Applications De Recherche Scientifique
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research as a chemical probe for studying the function of certain proteins. Specifically, it has been shown to bind to and inhibit the activity of a protein called PDE10A, which is involved in the regulation of neurotransmitters in the brain. By inhibiting PDE10A, this compound may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Propriétés
Nom du produit |
3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C18H20N6S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20N6S/c1-5-6-14-10-15(23(4)21-14)17-22-24-16(19-20-18(24)25-17)13-8-11(2)7-12(3)9-13/h7-10H,5-6H2,1-4H3 |
Clé InChI |
QAWCWYHBVVXVSP-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C)C |
SMILES canonique |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)












